molecular formula C7H8S B091028 2-Methylbenzenethiol CAS No. 137-06-4

2-Methylbenzenethiol

Cat. No.: B091028
CAS No.: 137-06-4
M. Wt: 124.21 g/mol
InChI Key: LXUNZSDDXMPKLP-UHFFFAOYSA-N
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Description

2-Methylbenzenethiol, also known as o-thiocresol, is an organic compound with the molecular formula C7H8S. It appears as a colorless to pale yellow liquid and is characterized by a strong, unpleasant odor. This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol and ether . It is used in various fields, including the fragrance industry, chemical synthesis, and research laboratories .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of 2-methylbenzenesulfonyl chloride with hydrogen sulfide in the presence of a base. Another method includes the reduction of 2-methylbenzenesulfonic acid using reducing agents such as zinc and hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methylbenzenesulfonyl chloride. This process involves the use of a palladium catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can lead to the inhibition or activation of specific enzymes or proteins. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions, which play a crucial role in maintaining cellular redox balance .

Comparison with Similar Compounds

Comparison: 2-Methylbenzenethiol is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to 3-Methylbenzenethiol and 4-Methylbenzenethiol, this compound has different steric and electronic effects, making it more suitable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

2-methylbenzenethiol
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InChI

InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
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InChI Key

LXUNZSDDXMPKLP-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1S
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID8047135
Record name 2-Methylbenzenethiol
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Molecular Weight

124.21 g/mol
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Physical Description

Colorless to pale yellow liquid; [Merck Index] Very offensive odor; [CHEMINFO] Liquid with a stench; mp = 10-12 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with disagreeable odour
Record name 2-Thiocresol
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Record name o-Toluenethiol
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Boiling Point

195 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg
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Flash Point

64 °C
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Solubility

Sol in alcohol, ether; insol in water
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Density

1.041 @ 20 °C/4 °C, 1.054-1.059
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Vapor Pressure

0.81 [mmHg], 0.816 mm Hg at 25 °C
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CAS No.

137-06-4
Record name 2-Methylbenzenethiol
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Melting Point

15 °C
Record name 2-THIOCRESOL
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Record name 2-Methylbenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-methylbenzenethiol influence its reactivity?

A1: this compound (o-toluenethiol) possesses a thiol (-SH) group attached to the benzene ring, adjacent to a methyl (-CH3) group. This unique arrangement influences its reactivity in several ways:

  • Steric Hindrance: The methyl group adjacent to the thiol group introduces steric hindrance, which can influence the rate and selectivity of reactions. For instance, research has shown that ligand exchange reactions on Cadmium Sulfide (CdS) nanoclusters with o-toluenethiol are restricted compared to less sterically hindered thiols like p-toluenethiol. []
  • Metal Binding Affinity: The thiol group exhibits a strong affinity for metal ions, enabling the formation of stable metal-thiolate complexes. This property is valuable in applications like nanoparticle functionalization, where this compound can serve as a capping agent to control particle size and stability. [, ]

Q2: What are some notable applications of this compound in chemical synthesis?

A2: this compound plays a crucial role as a building block in organic synthesis. Some notable applications include:

  • Synthesis of Dibenzothiophenes: this compound serves as a key starting material in the synthesis of substituted dibenzothiophenes. These compounds are significant due to their presence in fossil fuels and their potential as precursors for optoelectronic materials. The synthesis typically involves a coupling reaction of this compound with a cyclic ketone, followed by an annulation step to form the dibenzothiophene core. [, ]
  • Formation of Heteroaromatic Compounds: this compound can be used to synthesize heteroaromatic compounds, specifically 1,2-benzothiaborolides. These compounds are of interest due to their unique electronic properties and potential as ligands in organometallic chemistry. []

Q3: Can you elaborate on the use of this compound in material science, specifically in nanoparticle functionalization?

A3: this compound finds application in material science as a surface-modifying agent for nanoparticles, particularly those used in surface-enhanced Raman scattering (SERS) applications.

  • SERS Nano-tagging: Researchers have developed SERS nano-tagging particles composed of a silica core, nano silver particles, and a silica shell. [] this compound acts as a tagging material, binding to the silver nanoparticles and providing a unique Raman signal. This technology allows for the sensitive detection and identification of biomolecules.

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